N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-cyclohexylsulfonylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-23(25-16-21(17-25)29(27,28)20-14-8-3-9-15-20)24-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGNLVURRCNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 3-(cyclohexylsulfonyl)azetidine-1-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide serves as a versatile building block in organic synthesis. Its azetidine structure allows it to participate in various chemical reactions, including:
- Oxidation : The sulfonyl group can be oxidized to form sulfone derivatives.
- Reduction : The carbonyl group can be reduced to generate alcohol derivatives.
- Substitution Reactions : The benzhydryl group can undergo nucleophilic substitution, facilitating the formation of diverse substituted azetidine derivatives.
These reactions are essential for creating complex organic molecules and polymers, which are crucial in material science and pharmaceuticals.
Biological Applications
Bioactive Compound Investigation
Research has indicated that this compound may possess bioactive properties, making it a candidate for further biological studies. Its potential applications include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, warranting further exploration in microbiology.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, with potential mechanisms involving enzyme inhibition that could lead to therapeutic applications in oncology.
Medicinal Applications
Therapeutic Development
The compound is being explored for its therapeutic potential across various diseases. Its unique structure allows it to interact with biological targets effectively. Key areas of research include:
- Drug Development : The compound's ability to inhibit specific enzymes or receptors positions it as a potential lead compound for drug development targeting diseases such as cancer and infections.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy and safety of this compound in treating specific conditions, although detailed results are still pending.
Industrial Applications
Material Science Innovations
In industrial applications, this compound is utilized in the development of new materials with unique properties. Applications include:
- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating advanced coatings and adhesives used in various industries.
- Polymer Chemistry : The compound's role as a building block aids in synthesizing polymers with tailored properties for specific applications.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of this compound revealed significant activity against Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell walls, leading to cell lysis.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The research highlighted its potential as a therapeutic agent, prompting further investigation into its mechanism of action and efficacy in animal models.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Key Observations:
- Core Structure : The azetidine ring in the target compound is smaller and more strained than the piperazine ring in derivatives. This may reduce conformational flexibility but enhance binding specificity in biological targets.
- Sulfonyl Group: The cyclohexylsulfonyl group in the target compound is bulkier than the cyclopentylsulfonyl group in the piperazine derivatives.
- Synthesis Yields : Piperazine derivatives with cyclohexylsulfonyl groups exhibit lower yields (52%) compared to cyclopentylsulfonyl analogs (75%), suggesting steric challenges during synthesis . Data for the target compound’s synthesis are unavailable.
Functional Group and Reactivity Comparisons
Carboxamide vs. Benzamide:
- The target compound’s carboxamide group (attached to azetidine) contrasts with the benzamide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Carboxamides are more flexible and may offer better hydrogen-bonding capabilities, whereas benzamides with rigid aromatic backbones are often used as directing groups in C–H functionalization .
Sulfonyl Group Impact:
- The cyclohexyl substituent may enhance steric shielding, altering reaction pathways compared to smaller sulfonyl groups .
Biological Activity
N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C23H28N2O3S
- Molecular Weight : 412.55 g/mol
The compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its unique structure includes a benzhydryl group and a cyclohexylsulfonyl moiety, which may influence its biological properties.
This compound exhibits its biological effects through several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, blocking substrate access and subsequent reactions. This inhibition can lead to reduced cell proliferation in cancerous cells or diminished microbial growth.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting against various bacterial strains and fungi.
- Anticancer Potential : Research indicates that this compound could serve as a lead in developing anticancer agents, particularly through its interaction with DNA repair mechanisms .
Antimicrobial Properties
Recent investigations have focused on the antimicrobial activity of this compound. The findings suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's efficacy was evaluated using standard assays such as MTT and colony formation assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The observed cytotoxicity suggests that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in 2024 investigated the compound's effect on biofilms formed by Staphylococcus aureus. Results indicated that treatment with this compound significantly reduced biofilm biomass compared to control groups, highlighting its potential as a therapeutic agent against biofilm-associated infections. -
Anticancer Research :
Another study explored the role of this compound in BRCA-deficient tumors, where it showed promise as a Polθ inhibitor, leading to significant reductions in tumor cell viability. The research emphasized its potential application in targeted cancer therapies .
Comparison with Similar Compounds
This compound can be compared with other azetidine derivatives to evaluate its unique properties.
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-Benzhydryl-3-(benzylamino)azetidine-3-carboxamide | Benzylamino group instead of sulfonyl | Moderate anticancer activity |
| N-benzhydryl-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide | 4-chlorophenyl group | Enhanced antimicrobial properties |
The cyclohexylsulfonyl group in this compound appears to enhance its stability and biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, and what key reaction conditions are employed?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine core. Key steps include sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and subsequent coupling of the benzhydryl carboxamide group via amide bond formation. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are used with catalytic DMAP (4-dimethylaminopyridine) in anhydrous THF or DMF. Reaction progress is monitored via TLC and NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6) resolve the benzhydryl aromatic protons (6.5–7.5 ppm) and azetidine ring protons (3.0–4.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis reveals spatial conformation, hydrogen-bonding networks, and sulfonyl group geometry. Preferential crystallization solvents include ethanol/water mixtures .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Methodological Answer : Initial screens use enzyme inhibition assays (e.g., fluorescence-based kinetics for target proteases) and cell viability assays (MTT or ATP-luciferase in cancer cell lines). Dose-response curves (0.1–100 µM) and IC values are calculated. Positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) ensure assay validity. Data normalization to baseline activity minimizes plate-to-plate variability .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or compound stability (e.g., hydrolysis in aqueous media). Strategies include:
- Standardized Protocols : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and lot-controlled reagents.
- Stability Testing : HPLC monitoring of compound integrity under assay conditions.
- Meta-Analysis : Cross-reference structural analogs (e.g., N-benzyl-azetidine derivatives) to identify structure-activity trends .
Q. What computational approaches are used to study the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to predict reactive sites.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., kinases). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
Q. What strategies improve synthetic yield and purity for scale-up studies?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (0–50°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF) to identify optimal conditions.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water).
- In-line Analytics : ReactIR monitors intermediate formation during continuous flow synthesis .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- Storage : Airtight containers in desiccators at 4°C, away from oxidizers .
Q. How does the compound’s solid-state behavior influence its hydrogen-bonding networks?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions between the sulfonyl oxygen and adjacent amide NH groups. Lattice energy calculations (via PIXEL method) quantify hydrogen bond strengths (≈25–30 kJ/mol). DFT-computed Hirshfeld surfaces map contact distances (2.8–3.2 Å) between donor-acceptor pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
